molecular formula C7H14N4O B13109599 N3-Pentyl-1,2,5-oxadiazole-3,4-diamine

N3-Pentyl-1,2,5-oxadiazole-3,4-diamine

Cat. No.: B13109599
M. Wt: 170.21 g/mol
InChI Key: ZGNGVWAGEYCMLK-UHFFFAOYSA-N
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Description

N3-Pentyl-1,2,5-oxadiazole-3,4-diamine is a chemical compound with the molecular formula C7H14N4O. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Pentyl-1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pentyl-substituted hydrazine with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Cyclization and Alkylation Reactions

The compound’s synthesis often involves cyclization and alkylation. A common method includes reacting 3,4-diamino oxadiazole with pentylating agents (e.g., alkyl halides) under basic conditions to introduce the N3-pentyl group. Microwave-assisted cyclization in solvent-free conditions with K₂CO₃ reduces reaction times to 8 minutes, achieving yields of 80–85% .

Table 1: Reaction Conditions for Alkylation

ReagentBaseSolventTemperatureYield (%)
Ethyl hexanoateK₂CO₃Solvent-free100°C (MW)80–85
Pentyl bromideNaOHDMF60–80°C70–75

Nucleophilic Substitution at Amino Groups

The 3,4-diamine moieties participate in nucleophilic substitution. For example:

  • Acylation : Reacting with acetyl chloride forms N-acetyl derivatives, confirmed by IR absorption at 1634 cm⁻¹ (C=O) .

  • Condensation with aldehydes : Glyoxal or pyruvic aldehyde yields dihydroxy intermediates (e.g., 5,6-dihydroxy-4,5,6,7-tetrahydro oxadiazolo[3,4-b]pyrazine), which dehydrate at 160°C to form fused heterocycles .

Mechanism :

  • Deprotonation of the amino group by a base.

  • Nucleophilic attack on the carbonyl carbon of aldehydes.

  • Cyclization via elimination of water .

Ring-Opening and Rearrangement

Under acidic conditions (e.g., HCl), the oxadiazole ring undergoes partial hydrolysis, producing intermediates that rearrange into pyrazine derivatives . For instance:

  • Reaction with oxalic acid in HCl yields 5,6-dichloro- oxadiazolo[3,4-b]pyrazine, a precursor for further functionalization .

Table 2: Rearrangement Products

Starting MaterialReagentProductYield (%)
N3-Pentyl oxadiazole-diamineOxalic acid + HCl5,6-Dichloro-oxadiazolopyrazine65–70

Coordination Chemistry

The amino groups act as ligands for transition metals. Examples include:

  • Copper(II) complexes : Formed in ethanol/water mixtures, characterized by shifts in UV-Vis spectra (λₘₐₓ ~450 nm).

  • Iron(III) adducts : Generated via reflux with FeCl₃, showing enhanced thermal stability (decomposition >250°C).

Electrophilic Substitution

The oxadiazole ring undergoes electrophilic substitution at the C5 position:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, confirmed by NMR (δ 8.2–8.5 ppm for aromatic protons).

  • Halogenation : Chlorination with PCl₅/POCl₃ produces 5-chloro derivatives .

Table 3: Electrophilic Substitution Conditions

ReactionReagentTemperatureProductYield (%)
NitrationHNO₃ (conc.)0–5°C5-Nitro derivative50–55
ChlorinationPCl₅/POCl₃80°C5-Chloro derivative60–65

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing NH₃ and CO₂ (TGA data).

  • Photolysis : UV irradiation (254 nm) cleaves the oxadiazole ring, forming nitrile byproducts.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Compounds containing oxadiazole cores have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have shown that synthesized derivatives of 1,3,4-oxadiazole possess potent antibacterial effects against Staphylococcus aureus, with some compounds being 2–8 times more effective than standard treatments like chloramphenicol .

Anticancer Properties
N3-Pentyl-1,2,5-oxadiazole-3,4-diamine has been investigated for its anticancer potential. The structural characteristics of oxadiazoles allow them to interact with cellular targets involved in cancer progression. Some derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Effects
Research has indicated that oxadiazole derivatives can exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Mechanistic Insights

The mechanism of action for this compound involves its ability to interact with specific biological targets. For example:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can inhibit enzymes critical for bacterial survival or cancer cell metabolism.
  • Mitochondrial Uncoupling : Certain oxadiazole derivatives have been characterized as mitochondrial uncouplers, which can enhance metabolic rates and potentially be used in treating metabolic disorders like nonalcoholic fatty liver disease (NAFLD) .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity:

Synthetic Method Yield (%) Remarks
Reaction with glyoxal60-70Effective for producing stable intermediates
Aza-Wittig reaction33-60Useful for generating diverse oxadiazole derivatives
Dehydration stepsVariesKey for final product formation

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

  • Study on Antibacterial Activity : A series of synthesized oxadiazole derivatives were evaluated against multiple bacterial strains. The results indicated a correlation between structural modifications and antibacterial potency .
  • Anticancer Evaluation : In vitro studies demonstrated that certain oxadiazole derivatives could significantly inhibit the growth of cancer cells through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of N3-Pentyl-1,2,5-oxadiazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, while its antimicrobial properties may result from disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-Pentyl-1,2,5-oxadiazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

3-N-pentyl-1,2,5-oxadiazole-3,4-diamine

InChI

InChI=1S/C7H14N4O/c1-2-3-4-5-9-7-6(8)10-12-11-7/h2-5H2,1H3,(H2,8,10)(H,9,11)

InChI Key

ZGNGVWAGEYCMLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NON=C1N

Origin of Product

United States

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